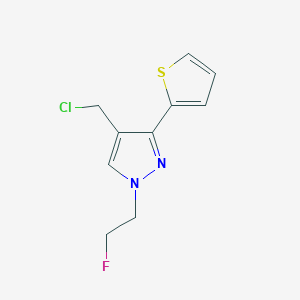

4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole

CAS No.: 2092513-36-3

Cat. No.: VC3154064

Molecular Formula: C10H10ClFN2S

Molecular Weight: 244.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092513-36-3 |

|---|---|

| Molecular Formula | C10H10ClFN2S |

| Molecular Weight | 244.72 g/mol |

| IUPAC Name | 4-(chloromethyl)-1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole |

| Standard InChI | InChI=1S/C10H10ClFN2S/c11-6-8-7-14(4-3-12)13-10(8)9-2-1-5-15-9/h1-2,5,7H,3-4,6H2 |

| Standard InChI Key | PKRVUNGKVUYMDD-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C2=NN(C=C2CCl)CCF |

| Canonical SMILES | C1=CSC(=C1)C2=NN(C=C2CCl)CCF |

Introduction

Overview of the Compound

4-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic organic compound containing:

-

Pyrazole core: A five-membered ring with two adjacent nitrogen atoms.

-

Chloromethyl group: A reactive substituent often used in synthetic chemistry.

-

Fluoroethyl group: A fluorinated alkyl chain that can influence the compound's lipophilicity and biological activity.

-

Thiophene substituent: A sulfur-containing aromatic ring that may enhance electronic properties and binding interactions.

Potential Applications

Compounds with similar structures are often investigated for:

-

Pharmaceutical Applications: Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

-

Agrochemicals: The presence of halogenated groups (chlorine and fluorine) suggests potential use as pesticides or herbicides.

-

Material Science: Thiophene-containing compounds are used in organic electronics due to their conductive properties.

Research Considerations

To explore this compound further:

-

Synthesis methods could involve functionalizing a pyrazole precursor with thiophene and halogenated alkyl groups.

-

Analytical techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography would confirm its structure and purity.

-

Biological assays could evaluate its pharmacological or pesticidal efficacy.

If you have access to specialized databases or journals, additional information about this compound might be available there. Let me know if you would like assistance with related topics!

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume